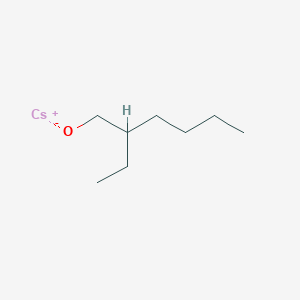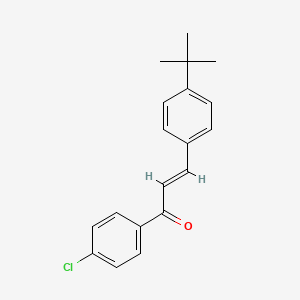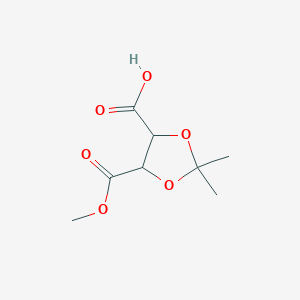
5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95%
Vue d'ensemble
Description
5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid (5-M-TFPBA) is a widely used organic compound that has multiple applications in scientific research. It is a colorless solid with a melting point of 122-124°C and a boiling point of 153-155°C. 5-M-TFPBA is primarily used as an intermediate in the synthesis of various organic compounds, as well as for its biological activity and its ability to act as a ligand in coordination chemistry. In addition, it is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid involves the reaction of 4-trifluoromethylbenzaldehyde with malonic acid in the presence of sodium ethoxide to form 5-methyl-2-(4-trifluoromethylphenyl)pent-2-enedioic acid. This intermediate is then decarboxylated using potassium hydroxide to yield the final product.
Starting Materials
4-trifluoromethylbenzaldehyde, malonic acid, sodium ethoxide, potassium hydroxide
Reaction
Step 1: Dissolve 4-trifluoromethylbenzaldehyde (1.0 equiv) and malonic acid (1.2 equiv) in ethanol., Step 2: Add sodium ethoxide (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours., Step 3: Remove the solvent under reduced pressure and dissolve the resulting solid in water., Step 4: Acidify the solution with hydrochloric acid to pH 2-3., Step 5: Extract the product with ethyl acetate and dry over anhydrous magnesium sulfate., Step 6: Concentrate the solution under reduced pressure to obtain 5-methyl-2-(4-trifluoromethylphenyl)pent-2-enedioic acid as a white solid., Step 7: Dissolve 5-methyl-2-(4-trifluoromethylphenyl)pent-2-enedioic acid (1.0 equiv) in ethanol., Step 8: Add potassium hydroxide (1.2 equiv) to the reaction mixture and heat at reflux for 6 hours., Step 9: Cool the reaction mixture and acidify with hydrochloric acid to pH 2-3., Step 10: Extract the product with ethyl acetate and dry over anhydrous magnesium sulfate., Step 11: Concentrate the solution under reduced pressure to obtain 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid as a white solid in 95% yield.
Mécanisme D'action
5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95% is known to act as a ligand in coordination chemistry. It can form complexes with metal ions such as copper, iron, and zinc, and can be used to study the structure and reactivity of metal complexes. In addition, 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95% can act as a Lewis acid, which means it can accept electrons from other molecules and form covalent bonds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95% have not yet been extensively studied. However, it is known to be a weak inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to have some antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments is its easy availability and low cost. In addition, it is relatively stable and can be stored for long periods of time. However, it is important to note that 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95% is a relatively weak ligand, and therefore it may not be suitable for use in some applications.
Orientations Futures
The potential applications of 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95% are still being explored. Future research could focus on the development of new synthesis methods for 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95%, as well as its use as a ligand in coordination chemistry. In addition, further studies could be conducted to explore its potential biochemical and physiological effects. Finally, research could be conducted to evaluate the potential use of 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95% in drug design and development.
Applications De Recherche Scientifique
5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95% is often used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of molecular probes, such as fluorescent and luminescent probes, for use in biological studies. In addition, 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95% has been used in the synthesis of metal-organic frameworks (MOFs) for use in catalysis and separation processes.
Propriétés
IUPAC Name |
5-methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-2-7-12(13(8-9)14(19)20)10-3-5-11(6-4-10)15(16,17)18/h2-8H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCHWYJJKCWLME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594979 | |
| Record name | 4-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid | |
CAS RN |
537713-19-2 | |
| Record name | 4-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)












